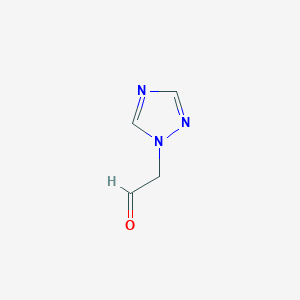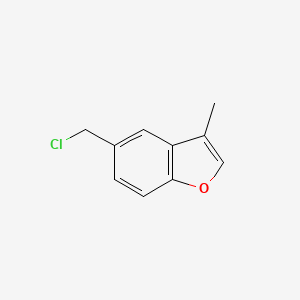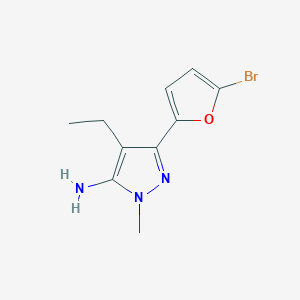
1H-1,2,4-Triazole-1-acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,4-triazol-1-yl)acetaldehyde is an organic compound that features a triazole ring attached to an acetaldehyde group. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)acetaldehyde typically involves the reaction of 1H-1,2,4-triazole with an appropriate aldehyde precursor. One common method is the reaction of 1H-1,2,4-triazole with chloroacetaldehyde under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or water, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 2-(1H-1,2,4-triazol-1-yl)acetaldehyde often involve continuous flow processes to ensure high efficiency and yield. These methods typically use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
化学反応の分析
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(1H-1,2,4-triazol-1-yl)acetic acid.
Reduction: 2-(1H-1,2,4-triazol-1-yl)ethanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(1H-1,2,4-triazol-1-yl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the synthesis of drugs that target specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)acetaldehyde largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The triazole ring is known to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, which can lead to the inhibition of enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
- 2-(1H-1,2,4-triazol-1-yl)acetic acid
- 2-(1H-1,2,4-triazol-1-yl)ethanol
- 1,2,4-Triazole-1-acetic acid
Uniqueness
2-(1H-1,2,4-triazol-1-yl)acetaldehyde is unique due to the presence of both an aldehyde group and a triazole ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form various derivatives through substitution reactions further enhances its utility in the synthesis of complex molecules.
特性
IUPAC Name |
2-(1,2,4-triazol-1-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c8-2-1-7-4-5-3-6-7/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCUXFSDRJWIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)

![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)
![2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)










